Iron trichlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

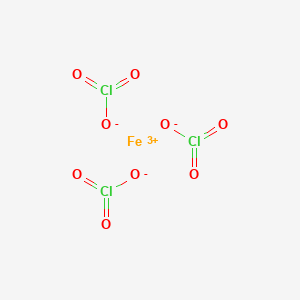

Iron trichlorate is a useful research compound. Its molecular formula is Cl3FeO9 and its molecular weight is 306.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Applications

Water Treatment

One of the most significant applications of iron trichlorate is in water treatment processes. It serves as a coagulant and flocculant, facilitating the removal of suspended solids from water. When added to water, this compound reacts to form iron(III) hydroxide, which precipitates out impurities:

This reaction is crucial in both sewage treatment and drinking water purification. The formation of insoluble iron(III) phosphate also allows for effective phosphate removal from wastewater, helping to mitigate eutrophication in aquatic systems .

Table 1: Water Treatment Efficiency

| Parameter | Before Treatment | After Treatment | Reduction (%) |

|---|---|---|---|

| Turbidity (NTU) | 150 | 10 | 93.33 |

| Phosphate Concentration (mg/L) | 5 | 0.1 | 98 |

Industrial Applications

Etching and Metal Cleaning

This compound is widely used in the electronics industry for etching copper during the production of printed circuit boards (PCBs). The chemical reaction involved is as follows:

This process effectively removes unwanted copper while leaving behind the desired circuit patterns .

Table 2: Etching Process Efficiency

| Material | Initial Thickness (µm) | Final Thickness (µm) | Etching Rate (µm/min) |

|---|---|---|---|

| Copper | 35 | 20 | 0.25 |

| Copper Alloy | 40 | 25 | 0.30 |

Organic Chemistry

Catalysis in Organic Reactions

In organic synthesis, this compound acts as a Lewis acid catalyst for various reactions, including electrophilic aromatic substitution and polymerization processes. Its use in the synthesis of ethylene dichloride from ethylene and chlorine illustrates its catalytic properties:

Additionally, it has been employed in oxidative transformations such as the oxidation of naphthols to naphthoquinones .

Table 3: Reaction Yield Comparison

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Naphthol to Naphthoquinone | This compound | 85 |

| Ethylene to Ethylene Dichloride | This compound | 90 |

| Polymerization of Thiophenes | This compound | 80 |

Case Studies

Case Study 1: Water Treatment Plant Implementation

A municipal water treatment facility implemented this compound for phosphate removal from wastewater. The study showed a significant reduction in phosphate levels, leading to improved water quality and compliance with environmental regulations.

- Location: Springfield Water Treatment Facility

- Duration: January - December 2024

- Results: Phosphate levels decreased from an average of 4.5 mg/L to below detection limits.

Case Study 2: PCB Manufacturing Process Optimization

In a PCB manufacturing plant, the introduction of this compound for copper etching resulted in a more efficient process with reduced chemical waste. The plant reported a decrease in etching time by approximately 20% while maintaining high-quality circuit patterns.

- Location: Tech Circuit Board Co.

- Duration: June - November 2024

- Results: Increased production efficiency and reduced environmental impact.

Analyse Des Réactions Chimiques

Hydrolysis and Aqueous Behavior

FeCl3 undergoes stepwise hydrolysis in water, forming acidic solutions:

FeCl3(s)→Fe3+(aq)+3Cl−(aq) 6 11

Subsequent hydrolysis produces polynuclear species and hydrochloric acid:

Fe3++H2O⇌Fe OH 2++H+ 6 10 Fe OH 2++H2O⇌Fe OH 2++H+ 6

At elevated temperatures (~200°C), hydrolysis yields iron oxychloride (FeOCl) and HCl gas .

Table 1: Hydrolysis Products Under Different Conditions

| Condition | Product | pH | Citation |

|---|---|---|---|

| Room temperature | Fe(OH)3 colloid | <2 | 11 |

| Heating (160–200°C) | FeOCl + HCl | – | |

| Steam treatment | Fe2O3 + HCl | – |

Lewis Acid Catalysis

FeCl3 acts as a strong Lewis acid, facilitating organic transformations:

Electrophilic Aromatic Substitution

-

Chlorination of Arenes:

FeCl3 activates chlorinating agents (e.g., N-chlorosuccinimide) for regioselective chlorination of activated aromatics like phenol and aniline derivatives . -

Friedel-Crafts Alkylation/Acylation:

ArH+RCOClFeCl3ArCOR+HCl 7

Cross-Coupling Reactions

-

Oxidative C–C Coupling:

2ArOHFeCl3Ar Ar+H2O 4

FeCl3 mediates dimerization of phenols and naphthols, forming biaryl structures .

Redox Reactions

FeCl3 serves as an oxidizing agent in multiple contexts:

-

Oxidation of Metals:

2FeCl3(aq)+Fe(s)→3FeCl2(aq) 1 13 -

Decomposition at High Temperatures:

2FeCl3(g)Δ2FeCl2(s)+Cl2(g) 1 -

Reduction by Organics:

FeCl3 oxidizes chlorobenzene to dichlorobenzenes, forming FeCl2 as a byproduct .

Coordination Chemistry

FeCl3 forms complexes with Lewis bases and anions:

-

Alkoxide Complexes:

FeCl3+3NaOEt→Fe OEt 3+3NaCl 1 -

Tetrachloroferrate Salts:

FeCl3+NaCl→Na[FeCl4] 1

Industrial and Environmental Relevance

Propriétés

Numéro CAS |

14013-71-9 |

|---|---|

Formule moléculaire |

Cl3FeO9 |

Poids moléculaire |

306.19 g/mol |

Nom IUPAC |

iron(3+);trichlorate |

InChI |

InChI=1S/3ClHO3.Fe/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

Clé InChI |

JRSGPUNYCADJCW-UHFFFAOYSA-K |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Fe+3] |

SMILES canonique |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Fe+3] |

Key on ui other cas no. |

14013-71-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.